molecular formula C22H20O10 B14149349 Griseucin A CAS No. 59554-11-9

Griseucin A

Cat. No.: B14149349
CAS No.: 59554-11-9
M. Wt: 444.4 g/mol
InChI Key: DKQCCDMPFPKSEP-UHFFFAOYSA-N
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Description

Griseucin A (CAS: 59554-11-9) is a natural compound classified under "natural substances and extractives" . This compound is likely derived from microbial or plant sources, given its categorization as a natural extractive. Its primary use is documented in pharmaceutical or chemical synthesis contexts, though specific biological activities or industrial applications remain underexplored in the available literature .

Properties

CAS No.

59554-11-9

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(3',4-dihydroxy-6'-methyl-2,9,13-trioxospiro[12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-17,2'-oxane]-4'-yl) acetate

InChI

InChI=1S/C22H20O10/c1-8-6-13(29-9(2)23)21(28)22(31-8)17-16(20-12(32-22)7-14(25)30-20)18(26)10-4-3-5-11(24)15(10)19(17)27/h3-5,8,12-13,20-21,24,28H,6-7H2,1-2H3

InChI Key

DKQCCDMPFPKSEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C2(O1)C3=C(C4C(O2)CC(=O)O4)C(=O)C5=C(C3=O)C(=CC=C5)O)O)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Griseucin A undergoes various chemical reactions, including:

    Oxidation: Conversion to different oxidation states.

    Reduction: Reduction of the quinone moiety.

    Substitution: Functional group substitutions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Griseucin A, we compare it with structurally or functionally related compounds, focusing on griseofulvin (CAS: 126-07-8) and grindelic acid (CAS: 1438-57-9), both listed alongside this compound in natural substance databases .

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound (CAS: 59554-11-9) Griseofulvin (CAS: 126-07-8) Grindelic Acid (CAS: 1438-57-9)
Classification Natural extractive Antifungal antibiotic Diterpenoid natural product
Structural Class Not specified (likely polyketide*) Benzofuran derivative Abietane diterpene
Key Applications Pharmaceuticals, natural extracts Antifungal therapy Natural extracts, potential anti-inflammatory uses
Synthesis No data available Microbial fermentation (e.g., Penicillium spp.) Plant extraction (Grindelia spp.)
Physical Properties Not reported Crystalline solid, UV/IR spectra documented Viscous liquid, characterized via NMR/MS
Pharmacological Data Limited Well-studied: inhibits fungal microtubules Preliminary studies on bioactivity

*Inferred from its classification alongside griseofulvin, a polyketide-derived metabolite.

Key Research Findings

Griseofulvin :

  • Structure-Activity Relationship : The benzofuran core and ketone groups are critical for its antifungal activity, which targets fungal cell division by disrupting microtubules .
  • Analytical Methods : Detailed protocols for identification (e.g., HPLC, NMR) and quantification in biological samples are established .
  • Stability : Sensitive to photodegradation, requiring dark storage .

Grindelic Acid: Functional Role: Primarily isolated from Grindelia species, it exhibits anti-inflammatory and wound-healing properties in preliminary studies, though mechanistic data are sparse . Structural Contrast: Unlike this compound and griseofulvin, grindelic acid is a diterpenoid, highlighting functional diversity among natural extractives .

This compound: Knowledge Gaps: No peer-reviewed studies on its biosynthesis, structure, or molecular targets were identified in the provided evidence.

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